molecular formula C5H8N2O B1290335 (4-Methyl-1,3-oxazol-5-yl)methylamine CAS No. 409097-65-0

(4-Methyl-1,3-oxazol-5-yl)methylamine

Cat. No. B1290335
M. Wt: 112.13 g/mol
InChI Key: GKVKHZDHOHYHRG-UHFFFAOYSA-N
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Description

“(4-Methyl-1,3-oxazol-5-yl)methylamine” is a chemical compound with the IUPAC name (4-methyloxazol-5-yl)methanamine hydrochloride . It has a molecular weight of 148.59 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Oxazole derivatives, such as “(4-Methyl-1,3-oxazol-5-yl)methylamine”, have been synthesized and screened for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-1,3-oxazol-5-yl)methylamine” is represented by the InChI code 1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H . This indicates that the compound contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Physical And Chemical Properties Analysis

“(4-Methyl-1,3-oxazol-5-yl)methylamine” is a solid substance . It has a molecular weight of 148.59 . The compound is typically stored at room temperature .

Scientific Research Applications

Biological Activities of Oxazole Derivatives

Scientific Field

Medicinal Chemistry

Application Summary

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .

Experimental Procedures

The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Results or Outcomes

Oxazole derivatives have been found to exhibit a wide range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Synthesis, Antibacterial, and Antimonooxidase Activity of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide

Scientific Field

Pharmacology

Application Summary

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .

Experimental Procedures

The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .

Results or Outcomes

A combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli, and antimonooxidase effect in vitro was revealed for this compound .

Antimicrobial Activity of Oxazole Derivatives

Scientific Field

Microbiology

Application Summary

Oxazole derivatives have been synthesized and screened for their antimicrobial potential against various bacterial strains .

Experimental Procedures

The preparation of 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives was carried out and their antibacterial potential was screened against E. coli and Xanthomonas citri using the cup-plate method .

Results or Outcomes

The oxazole derivatives exhibited significant antimicrobial activity against the tested bacterial strains .

Antiepileptic Activity of Oxazole Derivatives

Scientific Field

Neuropharmacology

Application Summary

Oxazole derivatives have been studied for their potential antiepileptic activity .

Experimental Procedures

The synthesis of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones was carried out and its antiepileptic potential was examined .

Results or Outcomes

The oxazole derivatives showed promising antiepileptic activity .

Safety And Hazards

The safety information for “(4-Methyl-1,3-oxazol-5-yl)methylamine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “(4-Methyl-1,3-oxazol-5-yl)methylamine” and other oxazole derivatives are likely to involve further exploration of their diverse biological potential . As the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years, more research is expected in this area .

properties

IUPAC Name

(4-methyl-1,3-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVKHZDHOHYHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,3-oxazol-5-yl)methylamine

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